molecular formula C16H16FNO2 B14193908 1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one CAS No. 920803-90-3

1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one

Cat. No.: B14193908
CAS No.: 920803-90-3
M. Wt: 273.30 g/mol
InChI Key: KVSAYLBSFCPYLA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is an organic compound that features a fluorinated phenyl group and a methoxy-substituted phenyl group connected via an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with an appropriate acyl chloride, such as ethanoyl chloride, to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-one
  • 1-(4-Fluorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-one
  • 1-(4-Fluorophenyl)-2-{[(4-hydroxyphenyl)methyl]amino}ethan-1-one

Uniqueness: 1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity, biological activity, and physicochemical properties. The combination of these functional groups can result in distinct interactions with molecular targets and pathways, making it a valuable compound for various research applications.

Properties

CAS No.

920803-90-3

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanone

InChI

InChI=1S/C16H16FNO2/c1-20-15-8-2-12(3-9-15)10-18-11-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3

InChI Key

KVSAYLBSFCPYLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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